1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Description
1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a piperazine derivative characterized by a 4-bromobenzyl group at the N1 position and a cyclohex-3-en-1-ylmethyl substituent at the N4 position. The cyclohexene ring introduces conformational rigidity and moderate hydrophobicity, which may impact pharmacokinetic profiles compared to fully saturated or aromatic substituents . Piperazine derivatives are widely explored for their versatility as pharmacophores, with applications in anticancer, antimicrobial, and central nervous system (CNS)-targeted therapies .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMYYDXBIXXGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a synthetic compound that belongs to the piperazine class of molecules. This compound features a unique structural arrangement that includes a brominated aromatic system and a cyclohexene moiety, which may confer distinct biological properties. Research into its biological activity has revealed potential applications in pharmacology, particularly in neuropharmacology and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is , with a molecular weight of approximately 356.3 g/mol. The presence of the bromine atom enhances its reactivity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrN2 |
| Molecular Weight | 356.3 g/mol |
| IUPAC Name | 1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
| Structural Features | Piperazine core with bromobenzyl and cyclohexene substituents |
Neuropharmacological Effects
Research indicates that compounds similar to 1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can act as ligands for various neurotransmitter receptors, including serotonin and dopamine receptors. The piperazine ring is known to interact with these receptors, suggesting that this compound may influence mood and cognitive functions. Preliminary studies have shown that it could modulate signaling pathways related to neurological functions, although further investigation is required to elucidate its precise mechanism of action .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Similar piperazine derivatives have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that piperazine hybrids exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. The exact mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Study on Antimicrobial Efficacy
In a study assessing the antibacterial properties of piperazine derivatives, 1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 8 μg/mL against S. aureus and 16 μg/mL against P. aeruginosa. These findings suggest potential for development as an antibacterial agent .
Neuropharmacological Screening
Another study focused on the neuropharmacological potential of piperazine derivatives, where compounds structurally related to 1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine were evaluated for their binding affinity to serotonin receptors. Results indicated promising binding affinities, which correlate with observed behavioral effects in animal models .
Scientific Research Applications
Chemical Properties and Reactivity
The compound's structure includes a brominated aromatic system and an aliphatic cyclohexene moiety, which contribute to its reactivity and potential biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical transformations. Common reactions include:
- Oxidation : Utilizing reagents like potassium permanganate.
- Reduction : Using lithium aluminum hydride.
- Substitution Reactions : Facilitated by sodium methoxide in organic solvents such as dichloromethane or toluene.
These properties suggest that 1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine could serve as a versatile intermediate in organic synthesis.
Neuropharmacology
Research indicates that compounds with similar structures may interact with neurotransmitter receptors, particularly in the context of mood regulation and cognitive functions. The piperazine ring is known for its ability to bind to various receptors, including:
- Serotonin Receptors : Potential modulation of mood disorders.
- Dopamine Receptors : Implications in psychotropic effects.
Preliminary studies have shown that 1-(4-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine may exhibit binding affinity to these receptors, suggesting therapeutic potential in treating neurological disorders.
Case Studies
- Binding Affinity Studies : Initial investigations have focused on the compound's interaction with serotonin and dopamine receptors. These studies utilized radiolabeled ligands to assess binding efficacy, indicating promising results that warrant further exploration into its pharmacodynamics.
- Behavioral Assessments : Animal models treated with the compound demonstrated altered behavioral responses consistent with modulation of neurotransmitter systems, further supporting its potential as a neuroactive agent.
Comparison with Similar Compounds
1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine (C19H28N2)
- Structural Difference : Replaces the 4-bromobenzyl group with a 4-methylbenzyl moiety.
- This compound’s lower molecular weight (284.45 g/mol vs. ~369.3 g/mol for the bromo analog) may improve solubility but reduce membrane permeability .
- Activity: No direct biological data are reported, but methyl substituents in similar compounds (e.g., 1-(4-isopropylbenzyl)piperazine) are associated with improved metabolic stability in terpene-modified analogs .
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Structural Difference : Substitutes bromine with chlorine and adds a methylsulfanyl group.
- Impact: Chlorine’s smaller atomic radius and lower hydrophobicity compared to bromine may reduce binding affinity to hydrophobic pockets.
- Activity : Chlorobenzyl derivatives in demonstrated significant cytotoxicity (IC50 < 10 µM) against liver (HEPG2) and breast (MCF7) cancer lines, suggesting halogenated benzyl groups enhance anticancer activity .
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
- Structural Difference : Replaces cyclohexene with a furan ring.
- This may limit CNS applications .
Role of Cyclohexene vs. Other Cyclic Moieties
- Cyclohexene vs. Saturated Cyclohexyl : The unsaturated cyclohexene ring in the target compound may enhance rigidity, favoring specific conformational interactions with targets like dopamine receptors. In contrast, saturated cyclohexyl groups (e.g., in 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine) increase hydrophobicity but reduce stereoelectronic effects .
- Cyclohexene vs. Aromatic Rings : Aromatic substituents (e.g., 4-isopropylbenzyl in ) improve π-π stacking interactions but may increase metabolic oxidation. Cyclohexene balances stability and moderate lipophilicity .
Anticancer Potential
- Halogenated benzyl groups (Br, Cl) in piperazines correlate with cytotoxicity. showed 1-(4-chlorobenzhydryl)piperazine derivatives inhibit cancer cell growth (IC50: 2–15 µM) via prolonged exposure effects .
- The target compound’s bromine may enhance DNA intercalation or topoisomerase inhibition compared to non-halogenated analogs.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
